(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl backbone with nitrophenyl groups and a hydrogen phosphate moiety, making it an interesting subject for research in organic chemistry and materials science.
Mechanism of Action
Target of Action
Scientists continue to explore its potential applications and therapeutic relevance . If you have any more questions or need additional information, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate plays a crucial role in biochemical reactions, particularly in the hydrolysis of phosphate esters. This compound interacts with enzymes such as acid phosphatase and alkaline phosphatase, which catalyze the hydrolysis of phosphate monoesters. The interaction between (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate and these enzymes involves the binding of the compound to the active site of the enzyme, facilitating the cleavage of the phosphate ester bond .
Cellular Effects
The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of protein kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as acid phosphatase, inhibiting their activity by blocking substrate access. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can activate certain signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Over time, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate may undergo degradation, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At high doses, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration .
Metabolic Pathways
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is involved in several metabolic pathways, particularly those related to phosphate metabolism. This compound interacts with enzymes such as acid phosphatase and alkaline phosphatase, influencing the hydrolysis of phosphate esters. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins. Targeting signals and post-translational modifications may direct (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate to specific compartments or organelles, influencing its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
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Formation of the Binaphthyl Core: : The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives. A common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-naphthylboronic acid with a suitable halogenated naphthalene derivative in the presence of a palladium catalyst and a base.
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Introduction of Nitrophenyl Groups: : The nitrophenyl groups are introduced via nitration reactions. The binaphthyl compound is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
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Phosphorylation: : The final step involves the introduction of the hydrogen phosphate group. This can be achieved by reacting the nitrophenyl-binaphthyl compound with a phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield the hydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitrosonium intermediates under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of aromatic amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. Its nitrophenyl groups can be used as probes in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In materials science, the compound’s unique optical properties can be harnessed for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound , with similar properties but opposite chirality.
3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The racemic mixture of both enantiomers.
3,3’-Bis(4-aminophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: A reduced form with amino groups instead of nitro groups.
Uniqueness
The (S)-enantiomer of 3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its specific chiral configuration, which can have significant implications in asymmetric synthesis and chiral recognition processes. Its nitrophenyl groups also provide distinct reactivity compared to other functional groups.
This detailed overview highlights the significance and versatility of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate in various scientific domains
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114233 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695162-89-1 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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